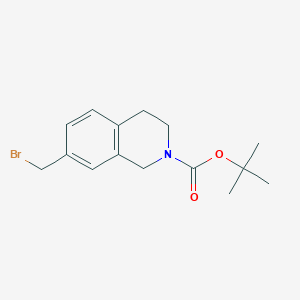
3-azidopyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategy for pyrrolidine derivatives often starts with the preparation of NHTf-substituted pyrrolidines from the corresponding aldehydes .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment (D) and a marked PSA value .
Chemical Reactions Analysis
Pyrrolidine compounds are used widely by medicinal chemists due to their unique chemical properties . They are involved in various chemical reactions, including asymmetric intramolecular aldol reactions .
Aplicaciones Científicas De Investigación
Synthesis of Amino Pyrrolidines
3-Azidopyrrolidine hydrochloride plays a critical role in the synthesis of amino pyrrolidines, which are valuable intermediates in the development of pharmaceuticals. A novel protocol demonstrates the reductive ring closure of gamma-acetoxy-alpha-chloroketimines to 3-methylaziridines, followed by ring expansion to 3-bromopyrrolidines and subsequent nucleophilic displacement by azide leading to 3-azidopyrrolidines. This method culminates in the reduction of the azide group to furnish 3-amino-2-methylpyrrolidines, showcasing a formal synthesis pathway for the antipsychotic emonapride with high yields (D’hooghe, Aelterman, & de Kimpe, 2009).
Synthesis of Hydroxypyrrolidine Derivatives
The compound also serves as a precursor in the synthesis of hydroxypyrrolidine derivatives, integral to developing new chemical entities with potential therapeutic applications. A study outlines the conversion of (S)-4-amino-2-hydroxybutyric acid to (S)-3-hydroxypyrrolidine hydrochloride, highlighting the optimization of reduction conditions to enhance yield and demonstrating the process's scalability and efficiency (Li Zi-cheng, 2009).
Antimicrobial Applications
Moreover, this compound contributes to antimicrobial research. A study presents the conventional and microwave-assisted synthesis of novel pyrrolidine molecules derived from the compound, which exhibit moderate to high antimicrobial activity, indicating potential utility in designing new antimicrobial agents (Sreekanth & Jha, 2018).
HCV Polymerase Inhibition
Additionally, the asymmetric synthesis of N-acylpyrrolidines from 3-azidopyrrolidine intermediates has been documented for inhibiting HCV polymerase, demonstrating the compound's relevance in antiviral drug development. This synthesis involves a [3+2] cycloaddition, showcasing a novel asymmetric catalysis that yields a highly substituted N-acylpyrrolidine with potential therapeutic applications (Agbodjan et al., 2008).
Safety and Hazards
Based on the safety data sheet of a similar compound, pyrrolidine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidopyrrolidine hydrochloride involves the conversion of pyrrolidine to 3-azidopyrrolidine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Sodium azide", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with sodium azide in diethyl ether to form 3-azidopyrrolidine.", "Step 2: The crude 3-azidopyrrolidine is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 3: The solution is then filtered and the solid product is washed with diethyl ether and dried under vacuum.", "Step 4: The product is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to yield 3-azidopyrrolidine hydrochloride." ] } | |
| 1909318-65-5 | |
Fórmula molecular |
C4H9ClN4 |
Peso molecular |
148.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



